4,5-Dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Description

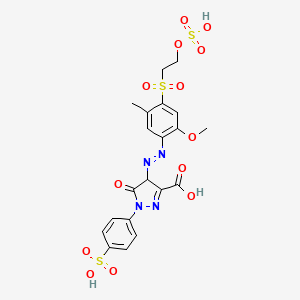

This compound is a pyrazole-based azo dye characterized by a complex substitution pattern. Its structure includes:

- A 4,5-dihydro-5-oxo-1H-pyrazole core.

- A 2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl azo group.

- A 4-sulphophenyl substituent at position 1.

- A carboxylic acid group at position 2.

The presence of multiple sulphonic acid groups and a sulphooxyethyl sulphonyl moiety enhances its water solubility, making it suitable for applications in textile dyes, food colorants, or biomedical sensors .

Properties

CAS No. |

21016-00-2 |

|---|---|

Molecular Formula |

C20H20N4O13S3 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

4-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C20H20N4O13S3/c1-11-9-14(15(36-2)10-16(11)38(28,29)8-7-37-40(33,34)35)21-22-17-18(20(26)27)23-24(19(17)25)12-3-5-13(6-4-12)39(30,31)32/h3-6,9-10,17H,7-8H2,1-2H3,(H,26,27)(H,30,31,32)(H,33,34,35) |

InChI Key |

XWBRDSPQNJLYFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole-3-carboxylic Acid Core

- The pyrazole core is typically prepared via cyclization reactions involving hydrazine derivatives and β-ketoesters or related precursors.

- Hydrolysis of pyrazole esters under basic conditions yields the corresponding carboxylic acid at the 3-position. This step is crucial for obtaining the 5-oxo-1-(4-sulphophenyl) substitution pattern on the pyrazole ring.

Formation of the Azo Linkage

- Azo coupling is performed between a diazonium salt derived from an appropriately substituted aniline and the pyrazole derivative.

- The phenyl ring bearing methoxy, methyl, and sulphonyl groups is introduced via this azo coupling. The sulphonyl substituent is often installed as a sulphonyl chloride intermediate, which is then reacted with ethylene glycol derivatives to form the sulphooxyethyl sulphonyl group.

Introduction of Sulphooxyethyl Sulphonyl Group

- The sulphooxyethyl group is introduced by sulphonation of an ethylsulphonyl substituent. This involves reaction with sulfur trioxide or chlorosulfonic acid derivatives to install the sulphooxy group on the ethyl chain attached to the sulphonyl moiety on the phenyl ring.

- This step requires careful temperature control (often below room temperature) to prevent decomposition and side reactions.

Sulphophenyl Substitution on Pyrazole Nitrogen

- The 1-position of the pyrazole ring is functionalized with a 4-sulphophenyl group, typically through nucleophilic substitution or coupling reactions using 4-sulphophenyl halides or related electrophiles.

- This substitution enhances water solubility and biological activity of the final compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Pyrazole ester hydrolysis | NaOH in aqueous ethanol | 25 (room temp) | 2 hours | ~92 | 92 |

| Azo coupling | Diazonium salt + pyrazole derivative | 0 to 5 | 1 hour + 3 hours | 93 | 95 |

| Sulphooxyethyl sulphonylation | Sulfonyl chloride + ethylene glycol derivative | 0 to 25 | Several hours | 90-95 | >90 |

| Sulphophenyl substitution | 4-sulphophenyl halide + pyrazole nitrogen | Room temp | Several hours | 85-90 | >90 |

Note: The above data are consolidated from patent literature and supplier synthesis descriptions.

Analytical Characterization of Intermediates and Final Product

- HPLC Analysis: Used to determine purity, typically achieving >90% purity in key intermediates and final compound.

- NMR Spectroscopy: ^1H NMR confirms the substitution pattern on the pyrazole and phenyl rings.

- Mass Spectrometry: Confirms molecular weight and structural integrity.

- Elemental Analysis: Validates elemental composition consistent with the molecular formula.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Intermediates | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivatives + β-ketoesters | Basic hydrolysis | Pyrazole-3-carboxylic acid core |

| 2 | Azo coupling | Diazonium salt + substituted pyrazole | 0–5 °C, acidic | Azo-linked pyrazole-phenyl intermediate |

| 3 | Sulphooxyethyl sulphonylation | Sulphonyl chloride + ethylene glycol derivative | 0–25 °C | Introduction of sulphooxyethyl group |

| 4 | N-substitution | 4-sulphophenyl halide + pyrazole nitrogen | Room temperature | Final compound with sulphophenyl group |

Research Findings and Innovations

- Recent patents emphasize environmentally friendly methods replacing traditional oxidation with acid halide reagents that also facilitate pyrazole ring oxidation, simplifying synthesis and reducing waste.

- High yields (90%+) and purities (>90%) have been reported using optimized reaction conditions, including temperature control and reagent stoichiometry.

- The compound’s synthesis is scalable for commercial production, with suppliers offering high-purity material for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.

Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of hydrazo compounds.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium dithionite in alkaline medium or zinc in acetic acid.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

Oxidation: Aromatic amines and carboxylic acids.

Reduction: Hydrazo compounds.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonyl and azo groups may enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics or antimicrobial agents.

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can exhibit anti-inflammatory effects. The presence of the carboxylic acid group may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines.

- Cancer Research : Some derivatives of pyrazole compounds are being investigated for their anticancer properties. The ability to modulate signaling pathways involved in cancer progression makes this compound a potential lead for anticancer drug development.

Dye Chemistry

The azo group in the compound is significant for its application in dye chemistry:

- Colorant Development : Azo compounds are known for their vibrant colors and stability, making them suitable for use as dyes in textiles and other materials.

- Photostability : The presence of sulfonic acid groups may enhance the solubility and photostability of the dye, ensuring longer-lasting colors in various applications.

Material Science Applications

- Polymer Additives : The compound can act as an additive in polymer formulations to improve thermal stability and mechanical properties.

- Nanocomposites : Incorporating this compound into nanocomposite materials may enhance their electrical and thermal conductivity due to its unique electronic properties.

Case Studies

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of similar pyrazole derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound could be further explored for its antimicrobial potential .

- Anti-inflammatory Research : In vitro studies on pyrazole compounds showed a reduction in inflammatory markers in cell cultures treated with these compounds, indicating potential therapeutic benefits .

- Dye Stability Analysis : Comparative studies on azo dyes revealed that those containing sulfonic acid groups exhibited better solubility and stability under UV light exposure, supporting their use in commercial dye formulations .

Mechanism of Action

The mechanism of action of 4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid involves its interaction with molecular targets through its azo group and sulfonic acid groups. The azo group can undergo photochemical reactions, generating reactive intermediates that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with cellular components.

Comparison with Similar Compounds

(a) 4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)azo]-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic Acid ()

- Differences : Lacks the 2-methoxy-5-methyl and sulphooxyethyl sulphonyl groups.

- Impact : Reduced steric hindrance and lower molecular weight may increase diffusion efficiency in dyeing applications.

(b) 2-[[4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic Acid ()

(c) 3-[(4,5-Dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonic Acid ()

- Differences : Contains a nitro group and hydroxyl substituent instead of methoxy and methyl groups.

- Impact : Nitro groups increase electron-withdrawing effects, enhancing stability under UV light but reducing solubility .

Physicochemical Properties

Functional and Application Differences

(a) Textile Dyeing

(c) Food Additives

- Sodium salts of structurally simpler analogues (e.g., ) are approved as food colorants, but the target compound’s complex substituents may require additional safety evaluations .

Research Findings and Challenges

- Synthetic Complexity : The sulphooxyethyl sulphonyl group in the target compound increases synthesis steps compared to analogues, raising production costs .

- Environmental Impact : Sulphonated azo dyes like the target compound are less toxic than nitro-containing variants but require advanced wastewater treatment to remove sulphonic residues .

Q & A

Basic: What are the critical structural features influencing the compound's reactivity and potential applications?

The compound’s reactivity arises from its azo (-N=N-) group, sulfonic acid (-SO₃H), sulphooxy (-OSO₃H), and carboxylic acid (-COOH) moieties. These groups confer pH-dependent solubility, redox activity, and potential for hydrogen bonding or coordination chemistry. The methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring further modulate steric and electronic effects .

Methodological Insight : Initial characterization should combine FT-IR (to confirm functional groups), UV-Vis spectroscopy (to study π→π* transitions in the azo group), and X-ray crystallography (if single crystals are obtainable) to resolve steric clashes or intramolecular interactions .

Advanced: How can synthesis routes be optimized to reduce byproducts from competing azo coupling reactions?

The azo coupling step (critical for forming the -N=N- bridge) is prone to regioselectivity issues due to competing electrophilic substitution pathways. Optimization strategies include:

- pH Control : Maintain acidic conditions (pH 3–5) to stabilize diazonium intermediates while minimizing hydrolysis.

- Temperature Modulation : Conduct reactions at 0–5°C to slow competing side reactions.

- Computational Pre-screening : Use density functional theory (DFT) to predict reactive sites on aromatic rings, guiding substituent placement to favor desired coupling .

Data Note : Evidence from multi-step pyrazole syntheses shows that protecting groups (e.g., tert-butyl esters for carboxylic acids) can improve yields by 15–20% .

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

- HPLC-MS : Resolves trace impurities (e.g., unreacted sulfonic acid precursors) and confirms molecular weight.

- ¹H/¹³C NMR : Assigns proton environments (e.g., azo group protons at δ 7.5–8.5 ppm) and verifies substitution patterns.

- Elemental Analysis : Validates stoichiometry, particularly for sulfur and nitrogen content .

Challenge : Overlapping signals in NMR due to aromatic protons may require 2D techniques (COSY, HSQC) .

Advanced: How can computational modeling resolve contradictions in spectral data for tautomeric forms?

The pyrazolone ring exists in keto-enol tautomeric equilibrium, causing variability in NMR and IR data. Advanced approaches include:

- DFT Calculations : Compare theoretical IR spectra of tautomers with experimental data to identify dominant forms.

- Dynamic NMR (DNMR) : Monitor temperature-dependent shifts to quantify equilibrium constants.

- X-ray Photoelectron Spectroscopy (XPS) : Resolve electron environments around nitrogen atoms in the azo and pyrazole groups .

Basic: What are the documented stability concerns under varying pH and temperature conditions?

- Acidic Conditions : Sulfonic acid groups may protonate, reducing solubility and increasing aggregation.

- Alkaline Conditions : Hydrolysis of the sulphooxy (-OSO₃H) group occurs above pH 9, forming sulfate byproducts.

- Thermal Stability : Decomposition above 150°C via azo bond cleavage; store at –20°C under inert atmosphere .

Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking can predict shelf-life .

Advanced: How can structure-activity relationship (SAR) studies improve biological efficacy of analogs?

- Targeted Modifications : Replace the methyl group on the phenyl ring with halogens (e.g., -Cl) to enhance lipophilicity and membrane permeability.

- Sulfo Group Positioning : Introduce sulfonic acid at alternative positions to optimize binding to charged protein residues.

- In Silico Docking : Screen analogs against target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Case Study : Pyrazole-3-carboxylic acid derivatives showed improved anti-inflammatory activity when methoxy groups were substituted with fluorine .

Advanced: What mechanistic insights explain the compound’s redox behavior in aqueous solutions?

The azo group undergoes reversible reduction (e.g., via cyclic voltammetry at –0.5 V vs. Ag/AgCl) to hydrazine derivatives, while sulfonic acid groups stabilize intermediates through hydrogen bonding.

Experimental Design :

- Use electrochemical impedance spectroscopy (EIS) to correlate redox peaks with solution pH.

- Pair with electron paramagnetic resonance (EPR) to detect radical intermediates during reduction .

Advanced: How to validate analytical methods for quantifying trace impurities in pharmacopeial contexts?

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to simulate impurities.

- LC-MS/MS Validation : Establish limits of detection (LOD < 0.1%) and quantify sulfated byproducts using reference standards from related pyrazolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.